Chemical structure and molecular weight of 4,6-Dinonyl-o-cresol
Chemical structure and molecular weight of 4,6-Dinonyl-o-cresol
An In-depth Technical Guide to 4,6-Dinonyl-o-cresol
Abstract: This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 4,6-Dinonyl-o-cresol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. A critical objective of this document is to clearly distinguish 4,6-Dinonyl-o-cresol from the structurally dissimilar and highly toxic compound, 4,6-Dinitro-o-cresol (DNOC), with which it is often confused in literature and database searches. This guide synthesizes the available structural data, presents a plausible synthetic pathway, and discusses potential applications based on analogous chemical structures, while transparently addressing the significant gaps in the existing experimental data for this specific molecule.
Introduction and Critical Clarification
4,6-Dinonyl-o-cresol is an alkylated phenolic compound. Structurally, it is a derivative of ortho-cresol (2-methylphenol) where two nonyl groups are attached to the benzene ring at the 4th and 6th positions. Long-chain alkylphenols as a class are recognized for their utility as antioxidants, surfactants, and additives in lubricants and fuels. However, specific research and documented applications for the 4,6-dinonyl-o-cresol isomer are notably scarce in publicly accessible literature.
A point of critical importance, which necessitates immediate clarification, is the frequent confusion between 4,6-Dinonyl-o-cresol and 4,6-Dinitro-o-cresol (DNOC) . These are fundamentally different molecules with vastly different properties. 4,6-Dinitro-o-cresol is a well-documented and extremely toxic pesticide, insecticide, and herbicide whose use has been largely discontinued due to severe health and environmental concerns.[1][2] Its hazard profile includes high acute toxicity if inhaled, ingested, or in contact with skin, and it is a known metabolic poison.[3][4] In contrast, 4,6-Dinonyl-o-cresol lacks the nitro functional groups (-NO₂) that confer this high toxicity and instead possesses two aliphatic nonyl chains. All information hereafter pertains exclusively to 4,6-Dinonyl-o-cresol .
Chemical Identity and Structure
The unique identity of a chemical compound is established by its structure and nomenclature. For 4,6-Dinonyl-o-cresol, these identifiers are as follows:
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IUPAC Name: 2-methyl-4,6-di(nonan-1-yl)phenol
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Molecular Formula: C₂₅H₄₄O[5]
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CAS Number: A specific CAS Registry Number for the 4,6-Dinonyl-o-cresol isomer is not readily identifiable in major chemical databases. It is important to note that the related isomer, 2,6-Dinonyl-p-cresol (4-methyl-2,6-dinonyl-phenol), has the CAS Number 63451-44-5.[6] Researchers should exercise caution when sourcing this compound to ensure the correct isomeric identity.
The molecular structure consists of a central phenol ring with a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 2 (defining it as an o-cresol derivative). Two nine-carbon alkyl chains (nonyl groups) are substituted at positions 4 and 6.
Caption: 2D representation of 4,6-Dinonyl-o-cresol.
Physicochemical Properties
Comprehensive experimental data for 4,6-Dinonyl-o-cresol is not currently available in peer-reviewed literature. The properties listed below are derived from its molecular formula. Researchers requiring precise data for applications such as formulation or reaction modeling would need to perform empirical measurements.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₄O | [5] |
| Molecular Weight | 360.62 g/mol | [5][6] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., hexanes, toluene) and insoluble in water. | Inferred from structure |
| Density | Data not available | N/A |
Plausible Synthesis Pathway
While a specific, documented synthesis for 4,6-Dinonyl-o-cresol is not found, a plausible and industrially relevant method can be proposed based on established organic chemistry principles: Friedel-Crafts Alkylation . This reaction involves the electrophilic substitution of alkyl groups onto an aromatic ring.
The proposed synthesis would involve reacting o-cresol with a suitable nonyl-containing alkylating agent, such as 1-nonene or a 1-halononane, in the presence of a Lewis acid or strong Brønsted acid catalyst.
Step-by-Step Experimental Workflow (Hypothetical):
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Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with o-cresol and a suitable solvent (e.g., dichloromethane or nitrobenzene).
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Catalyst Introduction: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is added to the flask under an inert atmosphere of nitrogen. The mixture is stirred and cooled in an ice bath.
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Addition of Alkylating Agent: 1-nonene is added dropwise from the dropping funnel to the stirred mixture. The rate of addition is controlled to maintain a manageable reaction temperature. The hydroxyl group of o-cresol is an activating, ortho-para directing group. Since the ortho positions (relative to the -OH) are already occupied by the methyl group (position 2) or sterically hindered, alkylation is expected to occur at the para position (position 4) and the other available ortho position (position 6).
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Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The reaction is then carefully quenched by pouring it over a mixture of crushed ice and hydrochloric acid to decompose the catalyst-product complex.
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Workup and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product would likely be a mixture of mono- and di-alkylated isomers, which would require purification by column chromatography or vacuum distillation to isolate the desired 4,6-Dinonyl-o-cresol.
Caption: Hypothetical workflow for the synthesis of 4,6-Dinonyl-o-cresol.
Potential Applications and Research Opportunities
Specific industrial applications for 4,6-Dinonyl-o-cresol are not documented. However, based on its chemical structure—a phenol with bulky, lipophilic alkyl chains—its potential utility can be inferred in several areas that represent opportunities for future research:
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Antioxidants: Hindered phenols, particularly those with bulky alkyl groups at the ortho and para positions, are widely used as antioxidants in plastics, elastomers, and lubricants. The nonyl groups in 4,6-Dinonyl-o-cresol could provide the necessary steric hindrance to the hydroxyl radical, enabling it to act as a radical scavenger to prevent oxidative degradation.
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Fuel and Lubricant Additives: Long-chain alkylphenols are used as detergents and dispersants in lubricating oils and fuel formulations to prevent the buildup of sludge and deposits.
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Surfactants and Emulsifiers: While non-functionalized alkylphenols have seen reduced use due to environmental concerns (e.g., nonylphenol ethoxylates), the base molecule can be a precursor for specialty surfactants.
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Resin and Polymer Chemistry: Alkylated phenols are used as monomers or modifying agents in the production of phenolic and epoxy resins to enhance properties like hydrophobicity and flexibility.
Safety and Toxicology: A Critical Data Gap
There is no specific toxicological or safety data available for 4,6-Dinonyl-o-cresol in the public domain. In the absence of data, this compound must be handled with the appropriate caution afforded to a new or uncharacterized chemical entity.
Key Safety Considerations:
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Assume Irritancy: Phenol and its derivatives are known to be skin and eye irritants.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
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Avoid Inhalation and Ingestion: All handling should be performed in a well-ventilated area or a chemical fume hood.
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Crucial Distinction from DNOC: As emphasized in the introduction, the hazards of this compound should never be conflated with those of 4,6-Dinitro-o-cresol (DNOC), which is a known poison.[1][3]
Conclusion and Outlook
4,6-Dinonyl-o-cresol is a poorly characterized alkylated phenol. While its fundamental chemical identity is known, there is a pronounced lack of empirical data regarding its physicochemical properties, established synthetic procedures, applications, and toxicological profile. The primary challenge in researching this compound is navigating the vast body of literature on the similarly named but chemically distinct and hazardous compound, 4,6-Dinitro-o-cresol. Based on its structure, 4,6-Dinonyl-o-cresol holds potential as an antioxidant or specialty chemical intermediate. However, significant experimental work is required to validate these potential applications and, most importantly, to establish a comprehensive safety profile before any practical use can be considered.
References
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U.S. Environmental Protection Agency (2025). Phenol, 4-methyl-2,6-dinonyl- - Substance Details. Substance Registry Services. Retrieved from [Link]
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U.S. Environmental Protection Agency (1999). 4,6-Dinitro-o-cresol. Technical Fact Sheet. Retrieved from [Link]
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Toxno (2018). 4,6-Dinitro-o-cresol. Retrieved from [Link]
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New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: 4,6-Dinitro-o-Cresol. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
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NextSDS (n.d.). 4,6-dinonyl-o-cresol — Chemical Substance Information. Retrieved from [Link]
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Inxight Drugs (n.d.). 4,6-DINONYL-O-CRESOL. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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SIELC Technologies (2018). 4-Nonyl-o-cresol. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 4-Nonyl-o-cresol. PubChem Compound Summary for CID 84426. Retrieved from [Link]
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